molecular formula C18H20N2OS B5775571 4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5775571
M. Wt: 312.4 g/mol
InChI Key: JVRZBIVFCQABDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a compound with a molecular formula C19H21N2OS. It is also known as IMAC or N-(2-methylphenyl)-4-isopropylthiosemicarbazide. This compound has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

IMAC exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. IMAC also activates the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
IMAC has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation. It has also been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

IMAC is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in vivo.

Future Directions

1. Further studies on the mechanism of action of IMAC in cancer cells.
2. Development of more water-soluble derivatives of IMAC for use in in vivo experiments.
3. Investigation of the potential use of IMAC in combination with other anticancer agents.
4. Exploration of the potential use of IMAC in the treatment of other diseases, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of IMAC involves the reaction of 2-methylaniline with carbon disulfide and chloroacetic acid to form 2-methylphenylthiourea. This intermediate is then reacted with isopropylamine and benzoyl chloride to produce IMAC.

Scientific Research Applications

IMAC has been studied for its potential use as an anticancer agent. Research has shown that IMAC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to have antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12(2)14-8-10-15(11-9-14)17(21)20-18(22)19-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRZBIVFCQABDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)carbamothioyl]-4-propan-2-ylbenzamide

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